4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
Overview
Description
“4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane” is a chemical compound. Its structure can be represented by the SMILES notation: CS(=O)(=O)N1CCCC(CC1)Cc2cnc(cn2)Br
.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational chemistry methods. For instance, Density Functional Theory (DFT) studies can be carried out to analyze the frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Ethyl Esters and Pyrroles : The bromo-substituted adducts, similar in structure to 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane, demonstrate the ability to convert into ethyl 5-aryl-1H-pyrrole-2-carboxylates and 5-aryl-2-acetylpyrroles under specific conditions. This transformation is significant in organic synthesis and chemical research (Petrov, Kalyazin, & Somov, 2021).
- Catalysis in Synthesis : 4-(Succinimido)-1-butane sulfonic acid, structurally similar to the compound , has shown to be an efficient and reusable Bronsted acid catalyst in synthesizing various derivatives under solvent-free conditions. This illustrates the compound's role in facilitating chemical reactions (Khaligh, 2015).
Reactivity and Compound Formation
- Activation Towards Nucleophilic Substitution : Compounds with methanesulfonyl groups, like this compound, are often used in reactions involving activation towards nucleophilic substitution, leading to various functional derivatives. This demonstrates its utility in creating diverse chemical entities (Dick & Jones, 1966).
Potential in Medicinal Chemistry
- Synthesis of Pyrazolone-Fused Compounds : The synthesis of pyrazolone-fused 3-aminoazepinones from azepane-based compounds indicates the potential of such structures in developing new classes of compounds for medicinal chemistry (Schurgers, Lommen, & Verniest, 2015).
Applications in Organic Synthesis
- Synthesis of Heterocyclic Compounds : The ability to create various derivatives, such as oxazepine, pyrazole, and isoxazole compounds, from structurally related amines and bromo compounds, underscores its versatility in organic synthesis and the creation of diverse molecular structures (Adnan, Hassan, & Thamer, 2014).
Properties
IUPAC Name |
4-[(5-bromopyrazin-2-yl)methyl]-1-methylsulfonylazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-19(17,18)16-5-2-3-10(4-6-16)7-11-8-15-12(13)9-14-11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKYSMIUVRTPAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(CC1)CC2=CN=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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